![molecular formula C13H11N3O4 B2390521 N-(2-methoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396766-48-5](/img/structure/B2390521.png)
N-(2-methoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(2-methoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide, also known as MDP-2-P, is a chemical compound used in scientific research. It is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the synthesis of pyrimidine nucleotides. DHODH is a validated target for the treatment of cancer, autoimmune diseases, and viral infections. MDP-2-P has shown promising results in preclinical studies, and its mechanism of action and biochemical and physiological effects are being investigated.
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed novel synthetic routes and investigated the chemical properties of compounds related to N-(2-methoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide. These compounds have been explored for their potential as anti-inflammatory, analgesic agents, and their synthesis involves complex chemical reactions to create new heterocyclic compounds with potential pharmacological activities (Abu‐Hashem et al., 2020). Another study focused on the crystal and molecular structures of a related compound, highlighting the importance of structural analysis in understanding the pharmacological potential of these molecules (Richter et al., 2023).
Potential Pharmacological Applications
The pharmacological exploration of compounds similar to N-(2-methoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide includes studies on their potential anti-inflammatory, analgesic, and antipsychotic properties. For instance, compounds derived from benzodifuran and pyrimidine have shown significant COX-2 inhibitory activity, along with notable analgesic and anti-inflammatory effects, indicating their potential in developing new therapeutic agents (Abu‐Hashem et al., 2020). Another study presented the synthesis and neuroleptic activity of benzamides, suggesting the possibility of these compounds being developed into potent drugs for treating psychosis with minimal side effects (Iwanami et al., 1981).
Mechanism of Action
Target of Action
Benzo[d][1,3]dioxole-type compounds have been associated with various biological activities, including anticancer and antioxidant properties.
Mode of Action
Compounds with a benzo[d][1,3]dioxole structure have been reported to exhibit anticancer activity . They may interact with cancer cells, inducing apoptosis and causing cell cycle arrest .
Biochemical Pathways
Benzo[d][1,3]dioxole-type compounds have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Action Environment
The biological activity of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .
properties
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-18-13-14-5-9(6-15-13)16-12(17)8-2-3-10-11(4-8)20-7-19-10/h2-6H,7H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCSHNXHFLMVSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxypyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide |
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